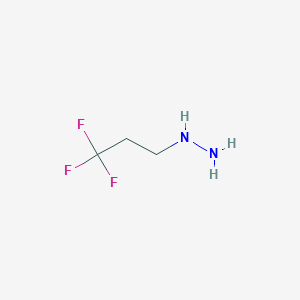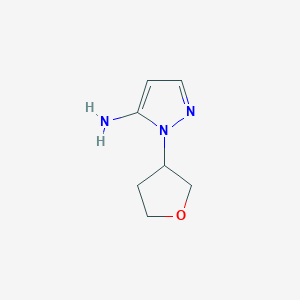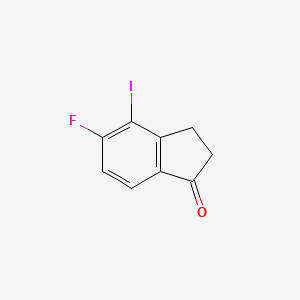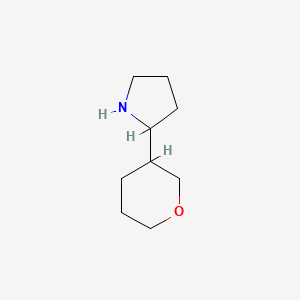
2-(Oxan-3-yl)pyrrolidine
Overview
Description
2-(Oxan-3-yl)pyrrolidine is a nitrogen-containing heterocyclic compound. Its chemical structure consists of a pyrrolidine ring fused with an oxane (tetrahydrofuran) moiety. The oxane group (also known as a tetrahydrofuran ring) contains a five-membered oxygen-containing ring, while the pyrrolidine ring comprises a five-membered nitrogen-containing ring. This compound exhibits interesting pharmacological properties due to its unique structural features.
Synthesis Analysis
The synthesis of 2-(Oxan-3-yl)pyrrolidine involves constructing the pyrrolidine ring and incorporating the oxane group. Researchers have employed various synthetic strategies:
- Ring Construction : Starting from different cyclic or acyclic precursors, chemists have successfully formed the pyrrolidine ring. These synthetic routes often involve cyclization reactions under specific conditions.
- Functionalization : Alternatively, preformed pyrrolidine rings (such as proline derivatives) can undergo functionalization to introduce the oxane group. This step allows modification of the compound’s properties.
Molecular Structure Analysis
The molecular structure of 2-(Oxan-3-yl)pyrrolidine is characterized by:
- Pyrrolidine Ring : The five-membered pyrrolidine ring contributes to the compound’s stereochemistry. Different stereoisomers and spatial orientations of substituents can lead to varying biological profiles.
- Oxane Group : The oxane moiety imparts non-planarity to the molecule, affecting its three-dimensional shape.
Chemical Reactions Analysis
The chemical reactivity of 2-(Oxan-3-yl)pyrrolidine depends on its functional groups. Researchers have explored its reactions with various reagents, leading to the synthesis of derivatives and analogs. These reactions include:
- Substitution Reactions : Substituents on the pyrrolidine and oxane rings can be modified through nucleophilic or electrophilic substitutions.
- Ring-Opening Reactions : The oxane ring can undergo ring-opening reactions, providing access to diverse intermediates.
Physical And Chemical Properties Analysis
- Physical State : 2-(Oxan-3-yl)pyrrolidine likely exists as a colorless to pale-yellow solid.
- Melting Point : The compound’s melting point falls within a specific range.
- Solubility : It may be soluble in common organic solvents.
- Stability : Stability under various conditions (light, temperature, pH) is essential for drug development.
Safety And Hazards
- Toxicity : Assessing the compound’s toxicity is crucial. Animal studies and in vitro assays provide insights.
- Handling Precautions : Researchers should handle 2-(Oxan-3-yl)pyrrolidine with care, following safety protocols.
Future Directions
Future research should focus on:
- Structure-Activity Relationship (SAR) : Investigate how modifications impact biological activity.
- Target Identification : Identify specific protein targets for drug development.
- Pharmacokinetics : Study absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
2-(oxan-3-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-4-9(10-5-1)8-3-2-6-11-7-8/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBAKGYUFQRXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-3-yl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



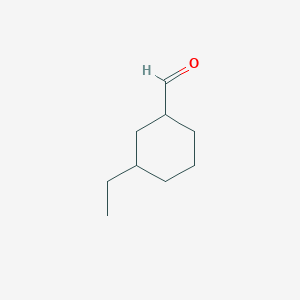
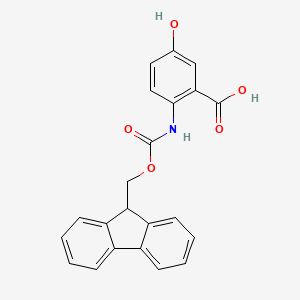
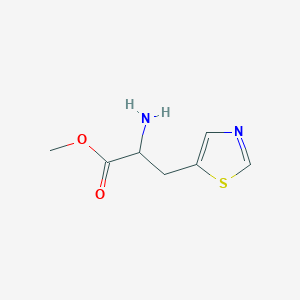
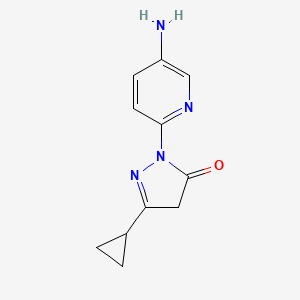
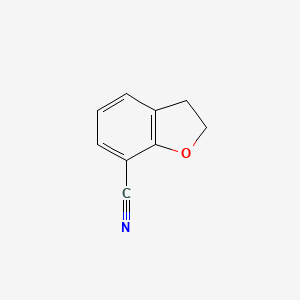
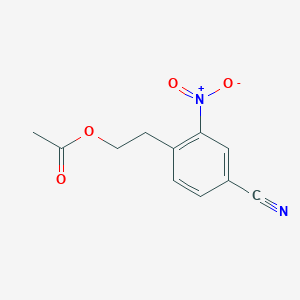
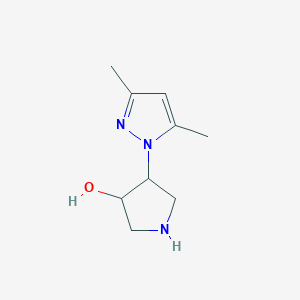

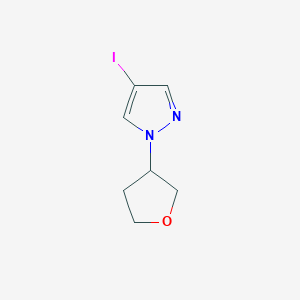
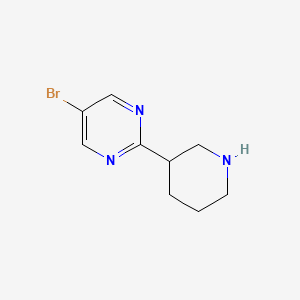
![1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine](/img/structure/B3232686.png)
